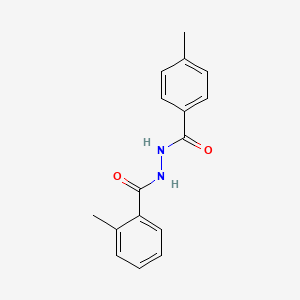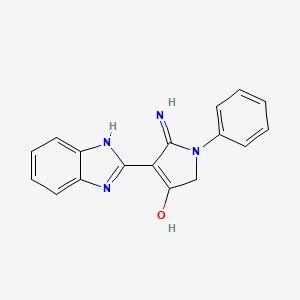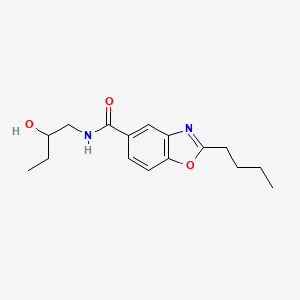
2-methyl-N'-(4-methylbenzoyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N'-(4-methylbenzoyl)benzohydrazide, also known as MMH, is a chemical compound that has been widely used in scientific research. MMH is a hydrazide derivative that has shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been found to have various biochemical and physiological effects. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to have a protective effect against oxidative stress and DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N'-(4-methylbenzoyl)benzohydrazide in lab experiments is its high solubility in water and organic solvents. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide is also relatively stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of using 2-methyl-N'-(4-methylbenzoyl)benzohydrazide is its potential toxicity. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-methyl-N'-(4-methylbenzoyl)benzohydrazide. One area of interest is the development of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide derivatives with improved bioactivity and reduced toxicity. Another area of interest is the investigation of the molecular targets of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide and the signaling pathways involved in its mechanism of action. Additionally, the potential use of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease, should be explored further.
Conclusion
In conclusion, 2-methyl-N'-(4-methylbenzoyl)benzohydrazide is a bioactive molecule that has shown promising results in various scientific research applications. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties, and has a potential as a therapeutic agent for various diseases. However, further research is needed to fully understand the mechanism of action of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide involves the reaction of 4-methylbenzoylhydrazine with 2-methylbenzoyl chloride in the presence of a base. The reaction yields a white crystalline solid, which is then purified by recrystallization. The purity of the compound is determined by melting point analysis and spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been extensively used in scientific research due to its potential as a bioactive molecule. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
2-methyl-N'-(4-methylbenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-7-9-13(10-8-11)15(19)17-18-16(20)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJRIXODRZMUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-2-piperidinecarboxylate](/img/structure/B5962504.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B5962523.png)


![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5962555.png)
![2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5962558.png)
![N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5962570.png)
![3-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5962578.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B5962581.png)
![ethyl 4-(4-chlorophenyl)-6-{[(4-chlorophenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5962583.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B5962591.png)
![methyl 4-[5-methyl-4-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5962597.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5962604.png)
![N-(4-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5962609.png)